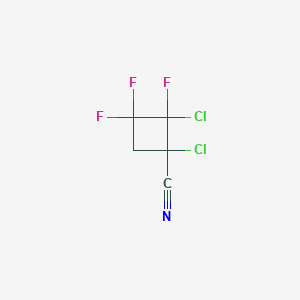
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile, also known as DCFBC, is a chemical compound with a unique structure and a wide range of applications in scientific research. DCFBC is a colorless liquid at room temperature with a boiling point of 87.8°C and a melting point of -37.2°C. It is a non-flammable, non-toxic and non-volatile compound that is used in a variety of lab experiments. DCFBC is a versatile compound that can be used in a variety of ways due to its unique structure and properties. In
科学研究应用
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile has a wide range of applications in scientific research. It is used as a solvent in organic synthesis, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is used in the synthesis of polymers for use in medical devices, coatings, and other industrial applications.
作用机制
The mechanism of action of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is not fully understood. It is believed to be a nucleophilic reagent, meaning it can act as a Lewis base to form covalent bonds with electrophilic centers in organic molecules. This allows 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile to act as a catalyst in the synthesis of organic compounds. Additionally, 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is believed to act as a Lewis acid in certain reactions, such as the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile are not well understood. It is believed to be non-toxic and non-irritating, but further research is needed to fully understand its effects on the human body. It is not known to be mutagenic, carcinogenic, or teratogenic.
实验室实验的优点和局限性
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile has several advantages for use in lab experiments. It is a non-flammable, non-toxic, and non-volatile compound that can be used as a solvent in organic synthesis, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. Additionally, it has a low boiling point and a wide range of temperatures at which it can be used.
However, there are also some limitations to using 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile in lab experiments. It is not very soluble in water, so it cannot be used in aqueous solutions. Additionally, it is not very reactive, so it may not be suitable for certain reactions.
未来方向
There are several potential future directions for 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, research could be done to explore its potential as a catalyst in the synthesis of polymers for use in medical devices, coatings, and other industrial applications.
合成方法
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile can be synthesized from a variety of starting materials including dichloromethane and trifluorocyclobutane. The synthesis of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile involves the reaction of dichloromethane and trifluorocyclobutane in the presence of a catalytic amount of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of 80-90°C for several hours. The reaction is exothermic and the reaction rate can be increased by increasing the temperature or by adding a catalyst. The reaction yields a colorless liquid product with a boiling point of 87.8°C and a melting point of -37.2°C.
属性
IUPAC Name |
1,2-dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N/c6-3(2-11)1-4(8,9)5(3,7)10/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSTWGCCFPXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)(C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
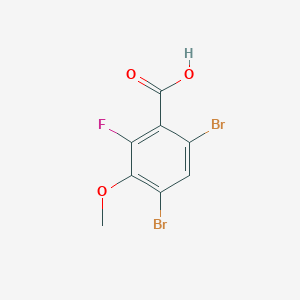
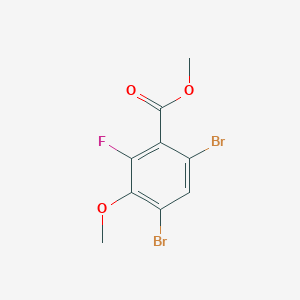
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)


![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)
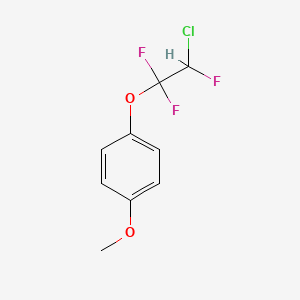
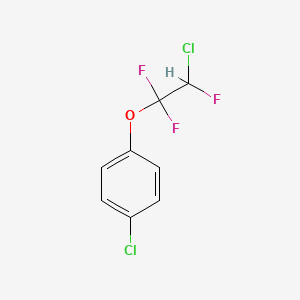
![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)


![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)